molecular formula C10H23N3 B8557239 N-[1-(2-Dimethylaminoethyl)piperidin-4-yl]-N-methylamine

N-[1-(2-Dimethylaminoethyl)piperidin-4-yl]-N-methylamine

Katalognummer B8557239
Molekulargewicht: 185.31 g/mol
InChI-Schlüssel: VCTVVEIAWRFJBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-Dimethylaminoethyl)piperidin-4-yl]-N-methylamine is a useful research compound. Its molecular formula is C10H23N3 and its molecular weight is 185.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[1-(2-Dimethylaminoethyl)piperidin-4-yl]-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(2-Dimethylaminoethyl)piperidin-4-yl]-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Produktname

N-[1-(2-Dimethylaminoethyl)piperidin-4-yl]-N-methylamine

Molekularformel

C10H23N3

Molekulargewicht

185.31 g/mol

IUPAC-Name

1-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C10H23N3/c1-11-10-4-6-13(7-5-10)9-8-12(2)3/h10-11H,4-9H2,1-3H3

InChI-Schlüssel

VCTVVEIAWRFJBY-UHFFFAOYSA-N

Kanonische SMILES

CNC1CCN(CC1)CCN(C)C

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

A solution of tert-butyl [1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate (702 mg) in tetrahydrofuran (10.5 ml) was stirred while cooling in an ice bath under a nitrogen atmosphere. Lithium aluminum hydride (280 mg) was added thereto, and the mixture was stirred in an ice bath for 15 minutes and at room temperature for 15 minutes. The reaction mixture was heated to reflux for 11 hours at 100° C. under a nitrogen atmosphere. The reaction mixture was then cooled in an ice bath. Water (2.8 ml), 5N aqueous sodium hydroxide (2.8 ml) and water (14.0 ml) were added in that order, and the mixture was stirred for 2 hours. The insoluble portion was filtered. The filtrate was concentrated to provide the title compound (4.65 g, quantitative) as a yellow oil.
Name
tert-butyl [1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate
Quantity
702 mg
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of tert-butyl [1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate (7.07 g) in tetrahydrofuran (100 ml) was stirred with cooling on ice under a nitrogen atmosphere. Lithium aluminium hydride (280 mg) was added thereto, followed by stirring on an ice bath for 15 minutes, then at room temperature for 15 minutes. The reaction mixture was heated and refluxed under a nitrogen atmosphere at 100° C. for 11 hours. The reaction mixture was cooled on ice. Water (2.8 ml), a 5N aqueous solution of sodium hydroxide (2.8 ml) and water (14.0 ml) was added thereto in this order, followed by stirring for 2 hours. Insoluble matter was removed by filtration. The filtrate was concentrated to give the title compound (4.65 g, quant.) as a yellow oil.
Name
tert-butyl [1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of tert-butyl[1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate (7.07 g) in tetrahydrofuran (100 ml) was stirred under a nitrogen atmosphere in an ice bath. Lithium aluminum hydride (280 mg) was added thereto, followed by stirring in an ice bath for 15 min, then at room temperature for 15 min. The reaction mixture was heated to reflux at 100° C. under a nitrogen atmosphere for 11 hr. The reaction mixture was cooled in an ice bath. Water (2.8 ml), a 5N aqueous solution of sodium hydroxide (2.8 ml) and water (14.0 ml) were added thereto in this order, followed by stirring for 2 hr. Insoluble matter was removed by filtration. The filtrate was concentrated to provide the titled compound as a yellow oil (4.65 g, quantitative).
Name
tert-butyl[1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.